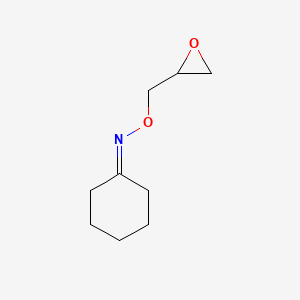

Cyclohexanone O-oxiranylmethyl-oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(oxiran-2-ylmethoxy)cyclohexanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-4-8(5-3-1)10-12-7-9-6-11-9/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKYQORRCOEUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOCC2CO2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Azidolysis:

The addition of an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), is a cornerstone of ARO chemistry. The resulting 1,2-azido alcohols are highly versatile intermediates that can be readily reduced to 1,2-amino alcohols. Chiral (salen)CrN₃ complexes have been identified as optimal catalysts for this transformation, affording excellent enantioselectivity. nih.gov

The general reaction for the azidolysis of the O-oxiranylmethyl moiety is as follows: (Image of the reaction showing the oxime glycidyl (B131873) ether reacting with TMSN3 catalyzed by a chiral Cr-salen complex to yield a chiral azido (B1232118) alcohol)

Research on analogous terminal epoxides has demonstrated that this methodology provides access to chiral β-azido alcohols with high enantiomeric excess.

Interactive Data Table: Asymmetric Ring-Opening of Terminal Epoxides with TMSN₃ Catalyzed by (R,R)-Salen-Cr Complexes

| Entry | Epoxide Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Propylene Oxide | 2.0 | -20 | 12 | 95 | 97 |

| 2 | Styrene Oxide | 1.0 | 0 | 8 | 92 | 98 |

| 3 | Phenyl Glycidyl Ether | 2.0 | -20 | 24 | 90 | 96 |

| 4 | Glycidyl Butyrate | 2.0 | -20 | 18 | 93 | 95 |

Note: The data presented is representative of results obtained for structurally similar terminal epoxides and serves to illustrate the potential efficacy of the method for Cyclohexanone (B45756) O-oxiranylmethyl-oxime.

Hydrolytic Kinetic Resolution Hkr :

The hydrolytic ring-opening of the epoxide to form a 1,2-diol is another powerful transformation. Chiral (salen)Co(III) complexes are exceptionally effective catalysts for the HKR of terminal epoxides. nih.gov This reaction is a kinetic resolution, meaning the catalyst selectively hydrolyzes one enantiomer of the racemic epoxide, allowing for the recovery of the unreacted epoxide in high enantiomeric purity at a maximum theoretical yield of 50%. This provides a reliable route to enantiopure epoxides, which can then undergo further stereospecific reactions.

Interactive Data Table: Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by (R,R)-Salen-Co(OAc)

| Entry | Epoxide Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield of Diol (%) | ee of recovered Epoxide (%) |

| 1 | Propylene Oxide | 0.5 | 25 | 10 | 48 | >99 |

| 2 | Epichlorohydrin | 0.2 | 25 | 6 | 49 | >99 |

| 3 | Glycidyl (B131873) Tosylate | 0.5 | 25 | 14 | 47 | 98 |

| 4 | Phenyl Glycidyl Ether | 0.3 | 25 | 12 | 48 | >99 |

Note: The data is based on established results for various terminal epoxides and illustrates the expected outcome for the O-oxiranylmethyl-oxime system.

Aminolysis and Other Nucleophilic Additions:

The direct addition of amines, thiols, or other nucleophiles can also be rendered stereoselective using similar catalytic systems. mdpi.comnih.gov These reactions provide direct access to a wide array of chiral β-amino alcohols, β-thio alcohols, and other functionalized diol derivatives. The choice of catalyst and reaction conditions can be tuned to optimize the yield and enantioselectivity for a given nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) of Cyclohexanone (B45756) Oxime

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of cyclohexanone oxime. nih.gov The spectra are characterized by distinct bands corresponding to the vibrational modes of the molecule's constituent bonds. nih.govmdpi.com

The FT-IR and FT-Raman spectra of cyclohexanone oxime exhibit several characteristic absorption bands that are crucial for its identification. The oxime functionality (C=N-OH) gives rise to particularly notable signals. The C=N stretching vibration is typically observed around 1660 cm⁻¹ in both infrared and Raman spectra. bath.ac.uk The N-O stretch is also prominent, often appearing as a strong band near 900 cm⁻¹. bath.ac.uk

The hydroxyl group (-OH) of the oxime produces a strong, broad absorption band in the FT-IR spectrum in the region of 3100-3300 cm⁻¹, indicative of hydrogen bonding in the solid state. cdnsciencepub.comelixirpublishers.com Corresponding O-H deformation (bending) vibrations can be identified at lower wavenumbers. researchgate.net The cyclohexyl ring contributes characteristic C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ range, as well as various scissoring, rocking, and wagging modes at lower frequencies. asianpubs.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Type | Reference |

|---|---|---|---|

| ~3250 | O-H Stretch (associated) | FT-IR | cdnsciencepub.com |

| ~2850-2950 | C-H Stretch | FT-IR, FT-Raman | asianpubs.orgrsc.org |

| ~1664 | C=N Stretch | FT-IR, FT-Raman | bath.ac.ukrsc.org |

| ~1449 | CH₂ Scissoring | FT-IR | rsc.org |

| ~900-962 | N-O Stretch | FT-IR | bath.ac.ukrsc.org |

For the target molecule, Cyclohexanone O-oxiranylmethyl-oxime, one would expect to see additional characteristic bands. These would include C-O-C stretching vibrations from the ether linkage and the oxirane ring, typically in the 1000-1250 cm⁻¹ region, and specific ring deformation modes for the three-membered epoxide ring.

Vibrational spectroscopy is sensitive to the conformational state of molecules. In the case of cyclohexanone oxime, changes in the sample's temperature or phase can lead to shifts in vibrational frequencies and changes in band shapes. bath.ac.uk For instance, the sharpening of bands in the Raman spectra at lower temperatures is indicative of a more ordered, crystalline structure compared to a more amorphous state at higher temperatures. bath.ac.uk This is particularly evident in the low-frequency lattice modes. By analyzing these temperature-dependent spectral changes, insights into the conformational stability and intermolecular interactions, such as hydrogen bonding, can be gained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise carbon-hydrogen framework of a molecule. libretexts.org Through ¹H and ¹³C NMR, the chemical environment of each nucleus can be mapped, providing definitive structural evidence.

The ¹H NMR spectrum of cyclohexanone oxime shows distinct signals corresponding to the different sets of protons in the molecule. The protons on the carbon atoms adjacent to the C=N group (alpha-protons) are deshielded and appear further downfield compared to the other methylene (B1212753) protons of the cyclohexyl ring. rsc.org A typical spectrum shows multiplets for the ring protons, often in the range of 1.60-2.60 ppm. rsc.orgacs.org The hydroxyl proton of the oxime group can be a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The most downfield signal corresponds to the carbon of the C=N group, appearing around 161 ppm due to its sp² hybridization and proximity to electronegative nitrogen and oxygen atoms. rsc.org The carbon atoms of the cyclohexyl ring give rise to a set of signals at higher field, typically between 24 and 33 ppm. rsc.orgnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 2.54-2.49 | m | CH₂ (alpha to C=N) | rsc.org |

| ¹H | 2.30-2.10 | m | CH₂ (alpha to C=N) | rsc.org |

| ¹H | 1.80-1.60 | m | Other ring CH₂ | rsc.org |

| ¹³C | 161.0 | s | C=N | rsc.org |

| ¹³C | 32.3 | s | Ring CH₂ | rsc.org |

| ¹³C | 27.0 | s | Ring CH₂ | rsc.org |

| ¹³C | 25.9 | s | Ring CH₂ | rsc.org |

| ¹³C | 25.7 | s | Ring CH₂ | rsc.org |

| ¹³C | 24.6 | s | Ring CH₂ | rsc.org |

For this compound, the NMR spectra would be more complex. The ¹H NMR would show additional signals for the methylene (-O-CH₂-) and methine (-CH-) protons of the oxiranylmethyl group, likely in the 2.5-4.5 ppm range. researchgate.net The ¹³C NMR would similarly display new signals for the carbons of this substituent.

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish which protons are spin-coupled, confirming the connectivity of the methylene groups within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (like the C=N carbon) and for confirming the connection between different parts of the molecule, such as the attachment of the oxiranylmethyl group to the oxime oxygen in the target derivative.

These techniques, used in concert, provide a complete and unambiguous picture of the molecular structure. uv.mx

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. libretexts.org For cyclohexanone oxime, the molecular formula is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol . nist.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass spectrum of cyclohexanone oxime shows a prominent molecular ion peak at m/z 113. nist.gov The fragmentation of cyclohexanone oxime involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for oximes can include the loss of a hydroxyl radical (•OH, 17 Da) or the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the cyclohexyl ring. cdnsciencepub.com

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 113 | [M]⁺• (C₆H₁₁NO)⁺• | - | nist.gov |

| 96 | [M - OH]⁺ | •OH | nist.gov |

| 85 | [M - C₂H₄]⁺• | C₂H₄ | nist.govcdnsciencepub.com |

| 67 | [C₅H₇]⁺ | - | nist.gov |

| 55 | [C₄H₇]⁺ | - | nist.gov |

| 41 | [C₃H₅]⁺ | - | nist.gov |

The analysis of this compound would yield a molecular ion corresponding to its higher molecular weight. Its fragmentation would be expected to show pathways characteristic of both the cyclohexanone oxime core and the oxiranylmethyl ether side chain. This would likely include cleavage at the ether linkage, leading to fragments corresponding to the oxiranylmethyl cation or the cyclohexanone oxime radical, as well as fragmentation patterns specific to the epoxide ring itself. cdnsciencepub.comresearchgate.net

In-Situ Spectroscopic Techniques for Mechanistic Insights

In-situ spectroscopic techniques are powerful analytical tools for gaining a deeper understanding of reaction mechanisms by monitoring chemical transformations in real-time, without disturbing the reaction system. nih.gov These methods provide direct evidence of transient intermediates, reaction kinetics, and the influence of various parameters on the reaction pathway. nih.govbirmingham.ac.uk For a compound like this compound, which contains multiple reactive sites such as the oxime C=N bond, the ether linkage, and the strained epoxide ring, in-situ techniques are invaluable for elucidating the complex chemical processes it can undergo.

In-situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for real-time monitoring of reactions in the liquid phase or at solid-liquid interfaces. xjtu.edu.cnwindows.net It works by passing an infrared beam through an internal reflection element (IRE) crystal in contact with the reaction mixture. The beam penetrates a short distance into the sample, allowing for the acquisition of IR spectra of the components directly at the interface or in the bulk solution as the reaction progresses. researchgate.net This method enables the tracking of concentration changes of reactants, intermediates, and products by observing their characteristic vibrational bands. rsc.org

For this compound, in-situ ATR-FTIR can provide critical mechanistic insights into various reactions, such as the ring-opening of the oxirane moiety or reactions involving the C=N bond of the oxime group. By monitoring the reaction mixture over time, one can observe the disappearance of reactant peaks and the simultaneous appearance of product peaks.

Detailed Research Findings:

A hypothetical application of in-situ ATR-FTIR to study the acid-catalyzed hydrolysis and ring-opening of the epoxide group in this compound would involve monitoring specific spectral regions. The key functional groups of the molecule have distinct IR absorption bands:

C=N Stretch (Oxime): Typically observed around 1640-1690 cm⁻¹.

N-O Stretch (Oxime): Found in the 930-960 cm⁻¹ region.

C-O-C Stretch (Ether & Epoxide): Multiple bands in the 1000-1300 cm⁻¹ fingerprint region. The asymmetric stretching of the epoxide ring is a key band to monitor, often appearing around 950-810 cm⁻¹.

O-H Stretch (Product): The formation of hydroxyl groups from the epoxide ring-opening would lead to the appearance of a broad band in the 3200-3600 cm⁻¹ region.

As the reaction proceeds, the intensity of the characteristic epoxide C-O-C stretching band would decrease, while a new broad band corresponding to the O-H stretch of the resulting diol product would emerge and grow in intensity. The kinetic profile of the reaction can be constructed by plotting the absorbance of these key bands against time, providing data to determine reaction rates and understand the mechanism. rsc.org

Table 1: Expected IR Band Changes During In-Situ ATR-FTIR Monitoring of Epoxide Ring-Opening of this compound

| Functional Group | Wavenumber (cm⁻¹) | Expected Change During Reaction | Role |

| Epoxide C-O-C Stretch | ~850 | Decrease in intensity | Reactant |

| Oxime C=N Stretch | ~1660 | Remain relatively stable | Spectator |

| Ether C-O-C Stretch | ~1100 | Remain relatively stable | Spectator |

| Hydroxyl O-H Stretch | ~3400 (broad) | Increase in intensity | Product |

In-situ Differential Electrochemical Mass Spectrometry (DEMS) is a specialized analytical technique that combines electrochemical measurements with mass spectrometry to provide real-time analysis of volatile or gaseous products and intermediates generated during electrochemical reactions. innovationnewsnetwork.comhidenanalytical.com A typical DEMS setup features an electrochemical cell connected to a mass spectrometer via a porous, hydrophobic membrane interface. hidenanalytical.commsesupplies.com This configuration allows volatile species produced at the electrode surface to be drawn into the mass spectrometer for immediate detection, providing mass-resolved determination of reaction products as a function of the applied electrode potential. innovationnewsnetwork.comact-mass.com

The application of DEMS to study the electrochemical behavior of this compound could offer significant mechanistic insights, particularly into its oxidation or reduction pathways. For instance, the electrochemical reduction of the oxime group or the oxidative decomposition of the molecule could generate specific volatile fragments. DEMS allows for the direct correlation of the formation of these species with the electrochemical currents and potentials, helping to identify reaction intermediates and construct a detailed reaction mechanism. innovationnewsnetwork.comnih.gov

Detailed Research Findings:

While direct DEMS studies on this compound are not available, a hypothetical electrochemical reduction experiment can illustrate the potential of the technique. The reduction of oxime ethers can be complex and may lead to the cleavage of the N-O bond. researchgate.net If the electrochemical reduction of this compound at a cathode leads to decomposition, DEMS could detect volatile fragments.

For example, the reduction could lead to the cleavage of the C-N or N-O bonds, potentially generating volatile fragments derived from the cyclohexane (B81311) ring or the oxiranylmethyl group. By scanning the potential and simultaneously monitoring the mass spectrometer signals, one could identify the onset potential for the formation of specific products. The detection of masses corresponding to fragments like ethylene (m/z = 28) or carbon dioxide (m/z = 44) could indicate the breakdown of the organic structure. researchgate.net The time- and potential-resolved data from DEMS provides a direct link between the electrochemical process and the chemical nature of the products formed. act-mass.comnih.gov

Table 2: Potential Volatile Fragments of this compound Detectable by In-Situ DEMS During Electrochemical Analysis

| Compound/Fragment | Potential Origin | Expected m/z |

| This compound | Parent Molecule | 183 |

| Carbon Dioxide | Complete Oxidation | 44 |

| Ethylene | Fragmentation of oxiranylmethyl group | 28 |

| Hydrogen | Proton reduction / decomposition | 2 |

| Cyclohexene | Fragmentation of cyclohexane ring | 82 |

Theoretical and Computational Chemistry Applied to Cyclohexanone O Oxiranylmethyl Oxime

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular properties of Cyclohexanone (B45756) O-oxiranylmethyl-oxime. These methods provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating energies. In studies of the closely related cyclohexanone oxime, DFT methods, particularly B3LYP and B3PW91, have been successfully employed. nih.gov The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy, thus predicting the most stable conformation of the molecule.

For cyclohexanone oxime, calculations have been performed using various basis sets, such as 6-311++G(d,p), to ensure accuracy. nih.gov These studies indicate that the B3LYP functional provides results that are superior to other methods like the scaled Hartree-Fock (HF) and B3PW91 approaches for predicting molecular vibrational properties. nih.gov The addition of the O-oxiranylmethyl group to the oxime nitrogen would introduce additional degrees of freedom, likely leading to multiple low-energy conformations that could be explored using similar DFT approaches. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of Cyclohexanone O-oxiranylmethyl-oxime.

Table 1: Representative DFT Functionals and Basis Sets in Oxime Studies

| Method | Functional | Basis Set | Application |

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |

| DFT | B3PW91 | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |

| DFT | PBE1PBE | 6-31+G* | Geometry Optimization in Solution |

This table is illustrative of methods used for related oxime compounds.

Ab Initio Methods for High-Level Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. Methods such as Hartree-Fock (HF) have been used in conjunction with DFT to study cyclohexanone oxime. nih.gov More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), could be applied to this compound to obtain a more precise understanding of electron correlation effects, which are crucial for accurately determining molecular energies and properties. These high-level calculations would be valuable for benchmarking the results obtained from more computationally efficient DFT methods.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, which allows for the validation of theoretical models against experimental results.

Computational Simulation of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. For cyclohexanone oxime, ¹³C and ¹H NMR chemical shifts have been calculated using the GIAO method with HF, B3LYP, and B3PW91 functionals. nih.gov These theoretical predictions, when compared with experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule. Similar calculations for this compound would predict the chemical shifts for the cyclohexyl, oxime, and oxiranylmethyl protons and carbons, facilitating the interpretation of its NMR spectra.

Table 2: Calculated vs. Experimental ¹H NMR Chemical Shifts for Cyclohexanone Oxime

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) - B3LYP/6-311++G(d,p) |

| H (N-OH) | 8.85 | 8.90 |

| H (α to C=N) | 2.45, 2.20 | 2.50, 2.25 |

| H (β to C=N) | 1.65 | 1.70 |

| H (γ to C=N) | 1.55 | 1.60 |

Data is representative for the parent compound, cyclohexanone oxime.

Mechanistic Modeling and Reaction Pathway Elucidation

Computational modeling is crucial for understanding the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of a reaction. For reactions involving oxime ethers, DFT calculations can provide deep insights into reaction mechanisms. researchgate.net

For this compound, mechanistic modeling could be applied to understand its formation, for instance, the reaction between cyclohexanone oxime and epichlorohydrin. Computational studies could also explore its reactivity, such as the ring-opening reactions of the oxirane moiety under various conditions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in the synthesis of other oxime ethers, quantum mechanical calculations have been used to confirm the stereochemical outcome of the reaction. organic-chemistry.org

Transition State Characterization and Activation Energy Determination

The study of a chemical reaction's progression from reactants to products inevitably involves the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. By identifying the TS, the activation energy (Ea), which is the minimum energy required to initiate the reaction, can be determined. rsc.org

This information is crucial for understanding reaction kinetics. For instance, in the commercially vital Beckmann rearrangement, where cyclohexanone oxime is converted to ε-caprolactam, computational models can calculate the activation energy for the key rearrangement step. researchgate.netresearchgate.net This involves modeling the oxime, the catalyst (often an acid), and the subsequent intermediates to map out the potential energy surface. The activation energy dictates the reaction rate and is a key parameter for process optimization.

Below is a representative data table illustrating typical outputs from such a computational study, showing calculated activation energies for a hypothetical reaction step.

| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |

| N-O Bond Cleavage (Uncatalyzed) | DFT (B3LYP/6-31G) | 180.5 |

| N-O Bond Cleavage (Acid-Catalyzed) | DFT (B3LYP/6-31G) | 110.2 |

| Cyclohexyl Group Migration (Acid-Catalyzed) | DFT (B3LYP/6-31G*) | 75.8 |

Note: Data is illustrative and based on typical values for similar reactions.

Analysis of Reaction Intermediates and Adsorption Complexes

Beyond the transition state, computational chemistry allows for the detailed analysis of reaction intermediates and adsorption complexes, which are crucial in multistep reactions, especially in heterogeneous catalysis. nih.gov During the synthesis or transformation of oximes, reactants and intermediates often bind to a catalyst surface, forming adsorption complexes.

For example, in the electrochemical synthesis of cyclohexanone oxime, surface-adsorbed reaction intermediates such as NO, *NH2OH, and *NH2 have been identified. nih.gov The binding of these intermediates to the electrocatalyst surface is central to the reaction process. nih.gov Computational models can determine the most stable adsorption geometries and calculate the adsorption energies of these species on different catalyst surfaces (e.g., Cu, Pt, Ag). researchgate.net Understanding the stability and structure of these complexes is key to explaining catalyst activity and selectivity. It has been shown that hydroxylamine (B1172632) (NH2OH) is a key intermediate that reacts with cyclohexanone to generate the oxime. nih.govresearchgate.net In catalytic processes, molecules like ethanol (B145695) might coordinate via their oxygen atom to a Lewis-acidic site on the catalyst, while a basic molecule like an oxime could coordinate to a hydrogen atom, facilitating proton transfer and subsequent reactions. researchgate.net

| Intermediate/Complex | Catalyst Surface | Adsorption Energy (eV) | Key Bonds Formed |

| Cyclohexanone Adsorption Complex | Cu(111) | -0.85 | C=O···Cu |

| Hydroxylamine (*NH2OH) Intermediate | Cu(111) | -2.10 | N···Cu, O···Cu |

| Cyclohexanone Oxime Adsorption Complex (N-bound) | Nb-OH site | -1.55 | N···H-O |

| Cyclohexanone Oxime Adsorption Complex (O-bound) | Nb-OH site | -1.20 | O···H-O |

Note: Data is illustrative and based on DFT calculations for related systems.

Microkinetic Simulations of Heterogeneous Catalytic Processes

Microkinetic simulation is a powerful technique that bridges the gap between theoretical calculations on the atomic scale and experimentally observed macroscopic reaction rates. wisc.eduresearchgate.net These models incorporate a network of elementary reaction steps, including adsorption, desorption, and surface reactions, each with a rate constant derived from theoretical calculations (often using transition state theory and DFT). wisc.eduresearchgate.net

| Parameter Type | Example Value | Source of Data | Role in Model |

| Adsorption Enthalpy | Cyclohexanone: -82 kJ/mol | DFT Calculation | Determines surface coverage of reactants |

| Activation Energy | C-H activation: 115 kJ/mol | DFT/Transition State Theory | Determines the rate of a specific surface reaction |

| Pre-exponential Factor | 10¹³ s⁻¹ (typical) | Statistical Mechanics/Estimation | Scales the reaction rate with temperature |

| Reaction Conditions | T = 400 K, P = 1 bar | Experimental Design | Defines the environment for the simulation |

Note: The table contains representative parameters for a hypothetical microkinetic model.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental computational tools used to predict and understand chemical reactivity. nih.govwikipedia.org

MEP Mapping visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a map of charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. wolframcloud.com For a molecule like this compound, the MEP map would show negative potential around the electronegative oxygen and nitrogen atoms of the oxime and oxirane groups, indicating these are likely sites for electrophilic attack. The hydrogen atoms would exhibit positive potential. researchgate.net

FMO Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to FMO theory, many chemical reactions are governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orgpku.edu.cn The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

| Property | Description | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.8 | Represents electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | +1.2 | Represents electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 8.0 | Indicates chemical reactivity and kinetic stability |

Note: Values are hypothetical, based on typical calculations for organic molecules.

Basicity and Protonation Studies of the Oxime Functionality

The oxime group (-C=N-OH) possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it basic and capable of being protonated. Computational studies are essential for determining the preferred site of protonation and quantifying the basicity of the functional group. This is typically done by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction.

For oximes, protonation can occur at either the nitrogen or the oxygen atom. Theoretical calculations consistently show that the nitrogen atom is the more basic site. researchgate.net N-protonation leads to an energetically more favorable state compared to O-protonation, with energy differences often calculated to be around 70-80 kJ/mol. researchgate.net The nitrogen of the hydroxylamine group is a stronger nucleophile than the adjacent oxygen because nitrogen is less electronegative and thus more willing to share its electrons to form a bond. scribd.com This preferential N-protonation is a key step in acid-catalyzed reactions of oximes, such as the Beckmann rearrangement.

| Protonation Site | Computational Method | Gas-Phase Proton Affinity (kJ/mol) | Relative Stability (kJ/mol) |

| Nitrogen Atom | G3(MP2) | 910.5 | 0 (Most Stable) |

| Oxygen Atom | G3(MP2) | 835.2 | +75.3 |

Note: Data is illustrative, based on high-level ab initio calculations for similar oxime systems.

Chemical Reactivity and Derivatization Pathways of the O Oxiranylmethyl Oxime System

Functionalization of the Cyclohexane (B81311) Ring

The saturated carbocyclic framework of the cyclohexane ring in Cyclohexanone (B45756) O-oxiranylmethyl-oxime presents distinct opportunities for functionalization, separate from the more reactive oxime and epoxide moieties. While direct functionalization of an unactivated cyclohexane ring can be challenging, various methods can be employed, often involving radical-mediated processes. These reactions allow for the introduction of new substituents onto the ring, thereby modifying the steric and electronic properties of the molecule.

Hydrogen atom transfer (HAT) is a key mechanism for the functionalization of C-H bonds in alkanes like cyclohexane. acs.org In the context of Cyclohexanone O-oxiranylmethyl-oxime, this could involve reacting the compound with radical precursors under thermal or photochemical conditions. For instance, asymmetric radical carbocyanation has been demonstrated with cyclohexane, suggesting that C-H bonds can be selectively activated to form new carbon-carbon bonds. acs.org Such reactions would likely yield a mixture of isomers, with substitution occurring at various positions on the cyclohexane ring. The dynamic nature and ring-flipping motion of the cyclohexane ring can influence the stereochemical outcome of these reactions. nih.gov

Table 1: Potential Functionalization Reactions of the Cyclohexane Ring

| Reaction Type | Reagents & Conditions | Expected Outcome |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromination at various positions on the ring |

| C-H Activation/Cyanation | Copper catalyst, radical source, TMSCN | Introduction of a cyano group |

It is important to note that the reaction conditions for functionalizing the cyclohexane ring must be carefully selected to avoid unintended reactions with the more sensitive oxime ether and epoxide groups.

Transformations of the Oxime Moiety

The C=N-O linkage of the oxime ether is a hub of chemical reactivity, offering pathways to nitrogen-containing functionalities and coordination complexes.

Reductive Functionalization (e.g., conversion to imines or amines)

The reduction of the oxime group is a fundamental transformation that provides access to primary amines. wikipedia.org This reaction typically involves the cleavage of the N-O bond and the reduction of the C=N double bond. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like Ni, Pd, or Pt) or chemical hydrides such as lithium aluminum hydride (LiAlH₄). byjus.com The choice of reagent can be tailored to achieve selectivity, especially given the presence of the reactive epoxide ring.

The reduction of this compound would be expected to yield N-(oxiranylmethoxy)cyclohexanamine. Under more forcing conditions or with specific catalysts, the epoxide ring might also be reduced.

Recent developments in oxime reactivity have also highlighted their use as precursors for iminyl radicals, which can then be trapped to form imines. nsf.gov This pathway involves the fragmentation of the N-O bond, often mediated by transition metals or photoredox catalysis, to generate an iminyl radical that can be subsequently functionalized. nsf.gov

Table 2: Reductive Functionalization of the Oxime Moiety

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Reduction to Amine | H₂, Raney Nickel or Pd/C | N-(oxiranylmethoxy)cyclohexanamine |

| Reduction to Amine | Lithium aluminum hydride (LiAlH₄) | N-(oxiranylmethoxy)cyclohexanamine |

Formation of Metal Complexes (if applicable for O-oxime ethers)

Oximes and their corresponding oximates are well-known for their ability to form stable complexes with a wide range of metal ions. at.ua While the parent oxime group (>C=N-OH) is typically deprotonated to form an oximato ligand, O-substituted oximes, or oxime ethers, can also act as ligands. The nitrogen atom of the C=N group possesses a lone pair of electrons that can coordinate to a metal center. researchgate.net

In this compound, the nitrogen of the oxime moiety and potentially the ether oxygen of the oxiranylmethyl group could act as a bidentate ligand, forming a chelate ring with a suitable metal ion. The formation of such metal complexes can modulate the reactivity of the organic scaffold and has applications in catalysis. at.uaresearchgate.net The specific coordination chemistry would depend on the metal ion, its oxidation state, and the reaction conditions.

Reactions Specific to the Oxiranylmethyl Group

The terminal epoxide (oxirane) ring is a highly valuable functional group due to its inherent ring strain, which makes it susceptible to nucleophilic attack and subsequent ring-opening. tdl.orgmdpi.com This reactivity allows for the introduction of a wide array of functionalities.

Ring-Opening Polymerization Initiated by the Epoxide

The oxiranylmethyl group can serve as a monomer for ring-opening polymerization (ROP). tdl.orgtdl.org This process can be initiated by cationic, anionic, or coordination catalysts. In a typical cationic ROP, a Lewis or Brønsted acid activates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by another monomer unit. This chain-growth mechanism leads to the formation of a polyether backbone with pendant cyclohexanone oxime moieties.

The resulting polymer would have a repeating unit of -[O-CH₂-CH(CH₂-)]-, with the cyclohexanone oxime group attached to the polymer backbone. Such polymers could have interesting properties for materials science, combining the flexibility of a polyether chain with the chemical functionality of the oxime groups. tdl.org

Reaction with Carboxylic Acids and Other Acidic Species

Epoxides readily react with carboxylic acids in a ring-opening reaction. mdpi.com This reaction can proceed through two main pathways. Under basic or neutral conditions, the carboxylate anion acts as a nucleophile, attacking one of the epoxide carbons and leading to the formation of a hydroxy ester. Under acidic conditions, the epoxide oxygen is first protonated, activating the ring for attack by the neutral carboxylic acid. The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

The reaction of this compound with a carboxylic acid (R-COOH) would yield a product containing both a secondary alcohol and an ester functionality. This transformation is a versatile method for introducing a variety of side chains (R-groups) onto the molecule. Similar reactions can occur with other acidic nucleophiles like phenols or thiols.

Table 3: Ring-Opening Reactions of the Oxiranylmethyl Group

| Nucleophile | Conditions | Product Structure |

|---|---|---|

| Carboxylic Acid (RCOOH) | Acid or base catalysis | Cyclohexanone O-(3-(R-carbonyloxy)-2-hydroxypropyl)-oxime |

| Alcohol (ROH) | Acid or base catalysis | Cyclohexanone O-(2-hydroxy-3-alkoxypropyl)-oxime |

| Amine (R₂NH) | No catalyst needed | Cyclohexanone O-(3-(dialkylamino)-2-hydroxypropyl)-oxime |

Stereoselective Transformations of the Epoxide

The O-oxiranylmethyl-oxime functional system, exemplified by this compound, incorporates a terminal epoxide (oxirane) ring. This structural feature is a versatile handle for a variety of chemical transformations. The prochiral nature of the terminal carbon atoms of the oxirane ring allows for the introduction of new stereocenters through stereoselective ring-opening reactions. These transformations are of significant interest as they provide access to chiral molecules, particularly 1,2-amino alcohols and their derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The primary strategy for achieving stereoselectivity is the asymmetric ring-opening (ARO) of the epoxide. This can be accomplished through kinetic resolution of the racemic epoxide or by desymmetrization of a meso-epoxide, though for a terminal epoxide like the one in the title compound, kinetic resolution is the relevant pathway. This process typically involves a chiral catalyst that preferentially facilitates the reaction of one enantiomer of the racemic epoxide with a nucleophile, leaving the unreacted epoxide enriched in the other enantiomer, or producing a chiral product with high enantiomeric excess.

Catalytic Asymmetric Ring-Opening with Nucleophiles

The nucleophilic addition to the epoxide ring is the most common and synthetically useful transformation. The reaction proceeds via an SN2 mechanism, which, in the case of a terminal epoxide, overwhelmingly favors nucleophilic attack at the less sterically hindered terminal carbon atom. When this reaction is guided by a chiral catalyst, the facial selectivity of the attack is controlled, leading to a product with a high degree of stereochemical purity.

A prominent and highly successful class of catalysts for the ARO of terminal epoxides are chiral metal-salen complexes, particularly those involving chromium (Cr) and cobalt (Co). nih.govmdpi.com These catalysts operate by a cooperative bimetallic mechanism where one metal center activates the epoxide by coordinating to its oxygen atom (acting as a Lewis acid), while another metal center delivers the nucleophile. nih.gov This dual activation model is key to achieving high reactivity and enantioselectivity.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Polymer and Material Science

Cyclohexanone (B45756) oxime is a colorless, solid organic compound that serves as a critical intermediate in the chemical industry, primarily for the manufacture of Nylon-6, a widely used polymer. nih.govwikipedia.org Its most significant commercial application is its conversion into ε-caprolactam through a process known as the Beckmann rearrangement. wikipedia.org This reaction, typically catalyzed by sulfuric acid, reconfigures the molecular structure of the oxime to form the lactam, which is the monomeric unit that is polymerized to produce Nylon-6. wikipedia.org The global demand for Nylon-6 is substantial, with production forecasts expected to reach 8.9 million tons per year, underscoring the industrial importance of an efficient and sustainable supply of cyclohexanone oxime. nih.gov

The conventional synthesis of cyclohexanone oxime involves the condensation reaction between cyclohexanone and hydroxylamine (B1172632). wikipedia.org However, the production of hydroxylamine itself has traditionally relied on processes that require harsh conditions, such as high temperatures and pressures, and involve hazardous reagents, posing environmental and safety challenges. nih.govacs.org

In response to the environmental and safety concerns associated with traditional methods, significant research has focused on developing greener and more sustainable routes for cyclohexanone oxime synthesis. nih.govtju.edu.cn These innovations aim to replace hazardous chemicals and energy-intensive conditions with milder, more efficient electrochemical strategies. tju.edu.cnresearchgate.net

A prominent area of innovation is the one-pot electrosynthesis of cyclohexanone oxime from cyclohexanone and a nitrogen source like nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) under ambient conditions. nih.govresearchgate.net This process involves the electrochemical reduction of nitrate at a catalyst surface to generate hydroxylamine in situ. The hydroxylamine then spontaneously reacts with the cyclohexanone present in the electrolyte to form the desired oxime product. nih.govchinesechemsoc.org This approach avoids the separate, high-energy production and transportation of hydroxylamine. nih.govacs.org

Researchers have developed various catalysts to drive this reaction with high efficiency and selectivity. For instance, a Zn-Cu alloy catalyst has been shown to convert aqueous nitrate and cyclohexanone into cyclohexanone oxime with a yield of 97%. nih.gov Similarly, a low-cost Cu-S catalyst has achieved a 92% yield and 99% selectivity from nitrite. researchgate.net Other advanced catalytic systems, such as rutile titanium dioxide (R-TiO₂) and integrated plasma-electrocatalysis systems using air as the nitrogen source, have also demonstrated high productivity and efficiency. chinesechemsoc.orgresearchgate.net These electrochemical methods represent a significant step towards more sustainable and economical production of this vital Nylon-6 precursor. chinesechemsoc.orgnih.gov

Interactive Data Table: Performance of Various Catalytic Systems in Sustainable Cyclohexanone Oxime Synthesis

| Catalyst | Nitrogen Source | Yield (%) | Faradaic Efficiency (FE) (%) | Current Density (mA/cm²) | Key Finding |

| Zn₉₃Cu₇ Alloy | Nitrate (KNO₃) | 97 | 27 | 100 | High yield achieved through controlled surface adsorption of nitrogen species. nih.govacs.org |

| Cu-S | Nitrite (NO₂⁻) | 92 | - | - | A low-cost catalyst enabling H₂O₂-free synthesis under ambient conditions. researchgate.net |

| Rutile TiO₂ | Nitrate (NO₃⁻) | 98.2 | 68.2 | 30 | High productivity via tandem reaction involving in situ NH₂OH generation. chinesechemsoc.org |

| Cu/TiO₂ | Air (via Plasma) | >99.9 (Selectivity) | 51.4 | 50 | Integrated plasma-electrocatalysis allows for direct use of air as a nitrogen source. researchgate.net |

| Metallic Cu | Phenol (B47542) + NH₂OH | - | 69.1 | - | Upgrades phenol to cyclohexanone in situ for oxime synthesis. nih.gov |

While cyclohexanone oxime is the key to polyamides, its derivative, Cyclohexanone O-oxiranylmethyl-oxime , is structurally suited for a different class of polymers. The presence of the oxiranylmethyl (glycidyl) group, which is a reactive epoxide ring, makes this molecule a valuable precursor for creating advanced polymer architectures, particularly epoxy-modified polymers.

The epoxide group can undergo ring-opening polymerization with a variety of co-monomers and curing agents, allowing for the incorporation of the cyclohexanone oxime moiety into polymer backbones or as a pendant group. researchgate.netresearchgate.net This dual functionality—a stable oxime group and a reactive epoxide—enables the synthesis of polymers with tailored properties. For example, it could be used to:

Create Epoxy Resins: It can act as a monomer or be blended with standard epoxy resins like diglycidyl ether of bisphenol-A (DGEBA) to modify their properties. researchgate.net

Develop Functional Polyethers: Through ring-opening polymerization, it can form linear polyethers with pendant cyclohexanone oxime groups. rsc.org These functional groups could then be used for subsequent "click" chemistry reactions or to influence the polymer's thermal or adhesive properties. rsc.org

Serve as a Cross-linking Agent: The epoxide group can react with amines, acids, or other functional groups, allowing this compound to act as a cross-linker, creating robust thermoset networks.

The incorporation of the bulky, cyclic cyclohexanone oxime structure into a polymer network can enhance properties such as thermal stability, rigidity, and chemical resistance.

Contribution to Nylon-6 Production and Related Polyamides

Applications in Catalysis and Catalyst Design

The coordination chemistry of oximes and their derivatives has been explored, and they are known to act as ligands for various metal ions. wikipedia.org The nitrogen atom of the oxime group and the oxygen atom of the oxime ether can both participate in coordination. In the case of this compound, the presence of the epoxide oxygen introduces an additional potential coordination site. This could allow the molecule to act as a bidentate or even a tridentate ligand, depending on the coordination preferences of the metal center.

Potential as a Ligand:

The ability of this compound to act as a multidentate ligand could be exploited in the design of novel catalysts for a range of organic transformations. The cyclohexyl backbone provides a rigid scaffold that can influence the stereochemical environment around a coordinated metal center.

A hypothetical application is in asymmetric catalysis, where a chiral derivative of this compound could be used as a chiral ligand. For instance, if the epoxide is introduced in an enantiomerically pure form, the resulting metal complex could catalyze reactions with high stereoselectivity.

Data on Related Oxime-Based Ligands in Catalysis:

While no catalytic applications of this compound itself have been reported, the use of other oxime-based ligands in catalysis is documented. For example, palladium complexes of certain oximes have been used as catalysts in C-H bond functionalization reactions. nih.gov The following table summarizes some examples of metal complexes with oxime-type ligands and their catalytic applications, suggesting potential areas of investigation for this compound.

| Ligand Type | Metal | Catalytic Application |

| O-Acetyl Oximes | Palladium (Pd) | C-H bond functionalization |

| Salicylaldoxime | Copper (Cu), Nickel (Ni) | Oxidation reactions |

| Dimethylglyoxime | Nickel (Ni) | Used in qualitative analysis, potential for catalysis |

The chelation of a metal by the oxime nitrogen and the epoxide oxygen of this compound could lead to the formation of a stable five- or six-membered chelate ring, which is often a favorable feature in catalyst design. The electronic properties of the oxime ether can also be tuned by modifying the substituents on the cyclohexanone ring, which in turn could influence the catalytic activity of the corresponding metal complex.

Further research into the coordination chemistry of this compound and the catalytic activity of its metal complexes is warranted to fully explore its potential in this field.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems for synthesizing Cyclohexanone O-oxiranylmethyl-oxime, and how are they characterized?

- Methodological Answer : Cyclohexanone oxime derivatives are typically synthesized via catalytic ammoximation or hydrogenation reactions. For example, TS-1 molecular sieves catalyze cyclohexanone ammoximation with high selectivity under mild conditions, avoiding byproducts like NH₃ or NO₃⁻ . Palladium-based catalysts (e.g., Pd/SiO₂) in hydrogenation reactions achieve >99% cyclohexanone selectivity from phenol at 110°C, with particle size (1 mm vs. 2 mm) critically influencing conversion rates . Characterization involves BET surface area analysis, XRD for crystallinity, and TEM for nanoparticle dispersion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer : FT-IR and Raman spectroscopy identify functional groups such as oxime (C=N-O) and oxiranyl (epoxide) moieties. Key IR bands include C=N stretching (~1640 cm⁻¹) and O-H bending (~950 cm⁻¹) . NMR (¹H and ¹³C) resolves stereochemistry and substituent effects, with oxime protons appearing at δ 8–9 ppm in DMSO-d₆. UV-Vis spectroscopy monitors electronic transitions in conjugated systems, while Gaussian hybrid computational models (e.g., HOMO-LUMO analysis) predict reactivity .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reaction pathways of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties like bond dissociation energies and reaction barriers . For cyclohexanone derivatives, DFT calculations model transition states in epoxidation or ring-opening reactions. For example, beta-C–C cleavage in cyclohexoxy radicals (from cyclohexyl hydroperoxide decomposition) forms ω-formyl intermediates, validated via isotopic labeling and kinetic isotope effects (KIEs) . Basis sets like 6-311++G(d,p) and solvent models (e.g., PCM) account for solvation effects in liquid-phase reactions .

Q. What experimental and computational strategies resolve contradictions in byproduct formation mechanisms during cyclohexanone derivative synthesis?

- Methodological Answer : Discrepancies in byproduct yields (e.g., cyclohexanol vs. cyclohexanone in autoxidation) are resolved via combined experimental-theoretical approaches. In situ ATR-FTIR tracks intermediate species, while GC-MS quantifies byproducts . Computational fluid dynamics (CFD) models reactor-scale mass transfer limitations, and microkinetic simulations reconcile discrepancies between lab-scale and industrial data . For example, solvent cage effects in liquid-phase autoxidation steer radical recombination pathways, validated via deuterated cyclohexane experiments .

Q. How can factorial experimental designs optimize reaction conditions for cyclohexanone oxime derivatives?

- Methodological Answer : Three-level full factorial designs evaluate variables like temperature, catalyst loading, and contact time. For instance, photocatalytic oxidation of cyclohexanol to cyclohexanone uses a slurry reactor with TiO₂ catalysts, where HPLC monitors cyclohexanone production rates. Response surface methodology (RSM) identifies optimal conditions (e.g., 250 g·min/mol contact time) and predicts scalability . Sensitivity analysis distinguishes rate-limiting steps (e.g., charge separation vs. hydroxyl radical formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.